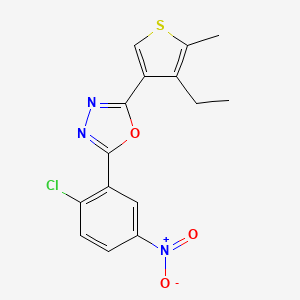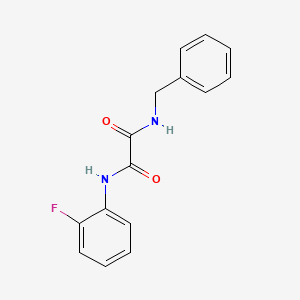![molecular formula C20H26BrClN2O2 B4740319 N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride](/img/structure/B4740319.png)
N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride
Overview
Description
N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride, also known as BR-3,5-MPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride is not fully understood. However, it has been shown to interact with the dopamine transporter and inhibit the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which may contribute to its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which may be due to its ability to modulate pain perception. Additionally, it has been shown to protect neurons from oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
One advantage of using N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride. One area of interest is its potential as a treatment for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for other conditions, such as chronic pain and inflammation.
Conclusion
In conclusion, N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its multi-step synthesis method has been optimized to yield high purity and yield of the compound. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has potential as a treatment for Parkinson's disease and other neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to investigate its potential as a therapeutic agent for other conditions.
Scientific Research Applications
N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclohexanamine hydrochloride has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been investigated for its potential as a treatment for Parkinson's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2.ClH/c1-24-19-11-16(13-23-17-7-3-2-4-8-17)10-18(21)20(19)25-14-15-6-5-9-22-12-15;/h5-6,9-12,17,23H,2-4,7-8,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHBZFWWQDIPGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCCC2)Br)OCC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclohexanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-chloro-5-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4740245.png)
![methyl 5-[(diethylamino)carbonyl]-2-({[(2,3-dimethylcyclohexyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4740254.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B4740266.png)
![2-{[(3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4740274.png)



![4-[(5-chloro-2-furyl)methylene]-3-methyl-2-pentenedioic acid](/img/structure/B4740302.png)
![4-(4-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4740303.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4740307.png)
![ethyl 2-[({[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4740315.png)
![5-{[(4-fluorobenzyl)thio]methyl}-4-(3-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4740330.png)
